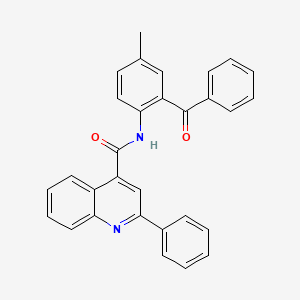

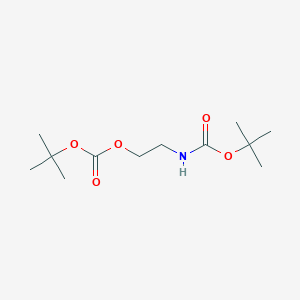

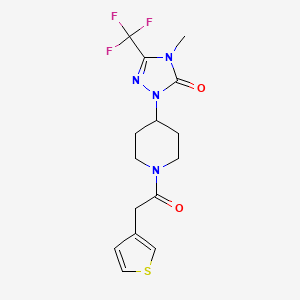

![molecular formula C13H23NO5 B2544534 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid CAS No. 412357-26-7](/img/structure/B2544534.png)

1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

This compound is a specialty product for proteomics research . It is also known by its CAS number 174316-71-3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is related to piperidine-4-carboxylic acid , which suggests that it might be synthesized from this compound or similar ones.Molecular Structure Analysis

The molecular weight of this compound is 273.33 . Its IUPAC name is 1-(tert-butoxycarbonyl)-4-(methoxymethyl)piperidine-4-carboxylic acid . The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(6-8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) .Chemical Reactions Analysis

This compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis . The Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Quinazolone Derivatives 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid is utilized in synthesizing 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone. This synthesis involves a series of chemical reactions, including stripping tert-butoxy carbonyl, methylation, and nitrification, leading to the target compound. The improved procedure offers advantages like reduced reaction steps, lower cost, and increased yield, making it more suitable for industrial applications (S. Xiao-kai, 2013).

Preparation of Spiro[indole-3,4′-piperidin]-2-ones Starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, spiro[indole-3,4′-piperidin]-2-ones are obtained through anilide formation, N(1)-protection, and intramolecular cyclization. This route highlights the compound's versatility in synthesizing spiro compounds, which are valuable in medicinal chemistry (R. Freund & W. Mederski, 2000).

Synthesis of Vandetanib Intermediate The compound acts as a key intermediate in the synthesis of Vandetanib, a medication used in cancer treatment. Its synthesis involves steps like acylation, sulfonation, and substitution, optimizing the synthetic method for efficiency (Min Wang et al., 2015).

Asymmetric Synthesis of D-Lysine Analogue The compound is employed in the asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton. This synthesis showcases the compound's role in creating complex molecules with potential biological activity (Pablo Etayo et al., 2008).

Synthesis of Biologically Active Compounds It serves as an intermediate in synthesizing biologically active compounds like crizotinib. The synthesis process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, demonstrating its utility in pharmaceutical manufacturing (D. Kong et al., 2016).

Preparation of Novel Triple Reuptake Inhibitor The compound is used in synthesizing novel triple reuptake inhibitors with unique molecular structures, showcasing its potential in developing new therapeutic agents (M. Yamashita et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle and store the compound safely .

Propriétés

IUPAC Name |

4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(6-8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLQJPNYVYPPSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid | |

CAS RN |

412357-26-7 | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

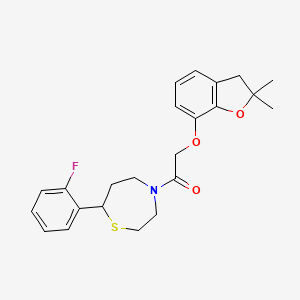

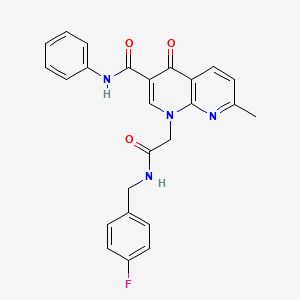

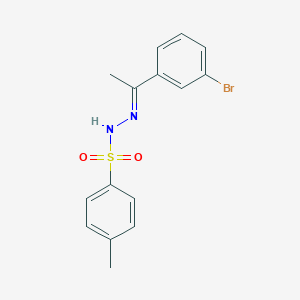

![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)

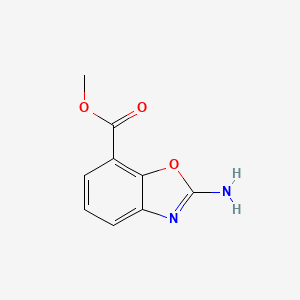

![N-(2,4-difluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2544468.png)